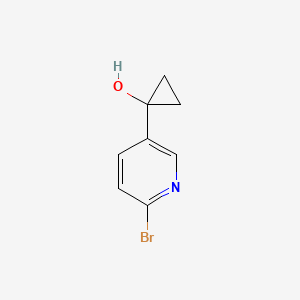

1-(6-Bromo-3-pyridyl)cyclopropanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

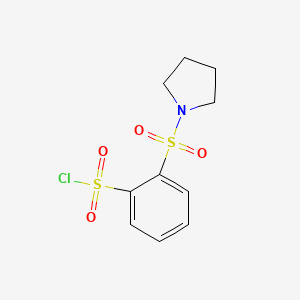

1-(6-Bromo-3-pyridyl)cyclopropanol (CAS# 1346538-55-3) is a research chemical . It has a molecular weight of 214.06 and a molecular formula of C8H8BrNO .

Synthesis Analysis

The synthesis of cyclopropanols, such as 1-(6-Bromo-3-pyridyl)cyclopropanol, can be achieved through various methods. One such method involves the titanium (IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide . Another method involves the addition of diverse organometallic reagents to 1-phenylsulfonylcyclopropanols .Molecular Structure Analysis

The molecular structure of 1-(6-Bromo-3-pyridyl)cyclopropanol includes a cyclopropane ring attached to a 6-bromo-3-pyridyl group . The canonical SMILES representation is C1CC1(C2=CN=C(C=C2)Br)O .Scientific Research Applications

Synthesis of Pyrazole Derivatives

One application involves the use of cyclopropane derivatives in the synthesis of pyrazole compounds. A study by Xue et al. (2016) demonstrated that 1-cyanocyclopropane-1-carboxylates react with arylhydrazines to afford 1,3,5-trisubstituted pyrazoles under the influence of a Brønsted acid. This method provides access to structurally diverse pyrazole derivatives, showcasing the utility of cyclopropane derivatives in facilitating ring annulation reactions (Xue, Liu, Qing, & Wang, 2016).

Preparation of Dihydropyrroles and Pyrroles

Another application is highlighted by Wurz and Charette (2005), where doubly activated cyclopropanes served as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles upon treatment with primary amines. This process underscores the role of cyclopropane derivatives in the regiospecific synthesis of functionally dense pyrroles (Wurz & Charette, 2005).

Synthesis of Spiro[cyclopropane-pyrrolizin] Derivatives

Liu et al. (2015) explored the conjugate addition of bromoform with 2-aryliene-2,3-dihydro-1H-pyrrolizin-1-ones in the presence of magnesium to afford novel spiro[cyclopropane-1,2′-pyrrolizin]-1′(3′H)-ones. This study illustrates the use of cyclopropane derivatives in constructing novel spiro compounds with potential biological activities (Liu, Li, Zhang, Wang, & Zeng, 2015).

properties

IUPAC Name |

1-(6-bromopyridin-3-yl)cyclopropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-2-1-6(5-10-7)8(11)3-4-8/h1-2,5,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSKOMIFJYRAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN=C(C=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromo-3-pyridyl)cyclopropanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[2.4]heptane-5-carbonyl chloride](/img/structure/B2968058.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2968060.png)

![(E)-N-[3-(2-Chloro-6-methylphenyl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2968066.png)

![1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B2968071.png)

![(E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2968078.png)

![3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2968079.png)